2-Chloro-4-(prop-1-YN-1-YL)pyrimidine

Catalog No.
S13459467
CAS No.
811450-47-2
M.F
C7H5ClN2
M. Wt
152.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(prop-1-YN-1-YL)pyrimidine

CAS Number

811450-47-2

Product Name

2-Chloro-4-(prop-1-YN-1-YL)pyrimidine

IUPAC Name

2-chloro-4-prop-1-ynylpyrimidine

Molecular Formula

C7H5ClN2

Molecular Weight

152.58 g/mol

InChI

InChI=1S/C7H5ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,1H3

InChI Key

KRVODAFIAJQTMF-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=NC(=NC=C1)Cl

2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is a pyrimidine derivative characterized by a chlorine atom at the 2-position and a prop-1-yn-1-yl substituent at the 4-position of the pyrimidine ring. This compound belongs to a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both a halogen and an alkyne group contributes to its potential reactivity and utility in various chemical transformations.

The chemical behavior of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine is primarily governed by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, such as amines or alcohols, to form new derivatives.
  • Alkyne Reactivity: The prop-1-yn-1-yl group can participate in cycloaddition reactions, such as [2+2] cycloadditions or reactions with electrophiles, expanding the compound's chemical space.
  • Coupling Reactions: This compound can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to synthesize more complex structures.

Pyrimidine derivatives, including 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine, have been explored for their biological activities. They are often investigated for their potential as:

  • Anticancer Agents: Many pyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Agents: Some studies suggest that these compounds may possess antibacterial or antifungal properties.
  • Kinase Inhibitors: Pyrimidines are known to act as inhibitors of specific kinases, which are crucial targets in cancer therapy and other diseases .

The synthesis of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine typically involves the following steps:

  • Starting Material: The synthesis begins with 2-chloropyrimidine.
  • Reagent Addition: Propargyl alcohol is added in the presence of a base (such as sodium hydride) to facilitate the formation of the propynyl substituent.
  • Reaction Conditions: The reaction is often carried out under reflux conditions or microwave irradiation to enhance yield and reduce reaction time .

This compound has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery programs targeting various diseases.
  • Chemical Biology: It can be used as a probe to study biological pathways involving pyrimidine metabolism or kinase activity.
  • Organic Synthesis: Its reactive functional groups make it useful in synthetic organic chemistry for creating more complex molecules .

Studies on the interactions of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine with biological targets are crucial for understanding its pharmacological profile. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action Investigations: Understanding how this compound affects cellular pathways, particularly those related to cancer cell proliferation or apoptosis.

Several compounds share structural similarities with 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-4-(pyrrolidin-1-yl)pyrimidineContains a pyrrolidine ring instead of an alkynePotentially different biological activity due to cyclic amine
2-Chloro-N-(propynyl)pyrimidinamineAmino group instead of chlorine at position 2Enhanced solubility and different reactivity
2-Methylpyrimidinyl propynyl derivativeMethyl group substitution at position 2Altered electronic properties affecting reactivity

These compounds illustrate variations in substituents that can significantly influence their chemical properties and biological activities, highlighting the uniqueness of 2-Chloro-4-(prop-1-YN-1-YL)pyrimidine within this class.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

152.0141259 g/mol

Monoisotopic Mass

152.0141259 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types